molecular formula C16H17NO2 B5827862 N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide

Cat. No.: B5827862
M. Wt: 255.31 g/mol
InChI Key: GSMUEXKGNPDUCN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is an organic compound with a complex structure that includes both methoxy and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methoxyphenylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxyphenyl-2-(4-methylphenyl)ethanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methylphenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-phenylacetamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    N-(4-methylphenyl)-2-phenylacetamide: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

Uniqueness

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups, which can enhance its chemical reactivity and biological activity compared to similar compounds. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-3-5-13(6-4-12)11-16(18)17-14-7-9-15(19-2)10-8-14/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMUEXKGNPDUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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